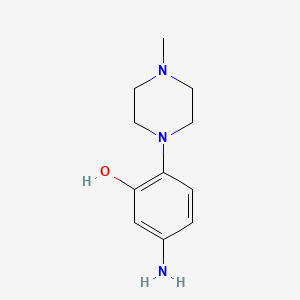

5-Amino-2-(4-methylpiperazin-1-yl)phenol

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-amino-2-(4-methylpiperazin-1-yl)phenol |

InChI |

InChI=1S/C11H17N3O/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15/h2-3,8,15H,4-7,12H2,1H3 |

InChI Key |

RTRAHYQEXQGEOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Several synthetic strategies can be employed for preparing 5-Amino-2-(4-methylpiperazin-1-yl)phenol. Based on analysis of related structures and synthetic methodologies, the following general approaches are most viable:

Nucleophilic Aromatic Substitution (SNAr)

This approach involves the reaction of a suitably substituted halogenated precursor with 1-methylpiperazine. The presence of electron-withdrawing groups (such as nitro) at appropriate positions facilitates the nucleophilic aromatic substitution.

Reduction of Nitro Precursors

Synthesis of the target compound often proceeds through a nitro intermediate, which is subsequently reduced to the desired amino group. Various reducing agents can be employed for this transformation.

Protection-Deprotection Strategies

Due to the presence of multiple reactive functional groups, protection-deprotection sequences may be necessary to achieve selectivity in the synthesis.

Preparation Method 1: Nucleophilic Aromatic Substitution Route

This synthetic pathway utilizes the nucleophilic aromatic substitution reaction between a halogenated nitrophenol derivative and 1-methylpiperazine, followed by reduction of the nitro group.

Reagents and Materials

| Reagent | Function | Purity Required |

|---|---|---|

| 2-Chloro-5-nitrophenol | Starting material | ≥98% |

| 1-Methylpiperazine | Nucleophile | ≥99% |

| Potassium carbonate (K₂CO₃) | Base | Anhydrous |

| Dimethylformamide (DMF) | Solvent | Anhydrous |

| Iron powder | Reducing agent | Fine powder |

| Acetic acid | Acidic medium for reduction | Glacial |

| Ethyl acetate | Extraction solvent | HPLC grade |

| Sodium sulfate | Drying agent | Anhydrous |

Detailed Procedure

Based on analogous preparations described in the literature, particularly the synthesis of 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles, the following procedure can be adapted:

In a dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-5-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (10 mL per gram of chloronitrophenol).

Add 1-methylpiperazine (1.5 eq) dropwise to the mixture under nitrogen atmosphere.

Heat the reaction mixture at 90-100°C for 8-12 hours, monitoring by thin-layer chromatography.

After completion, cool the mixture to room temperature and pour into ice-cold water.

Extract the product with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to obtain the nitro intermediate 2-(4-methylpiperazin-1-yl)-5-nitrophenol.

For reduction, dissolve the nitro intermediate in a mixture of acetic acid and ethanol (1:3 v/v).

Add iron powder (5.0 eq) in portions while maintaining the temperature below 30°C.

Stir the reaction mixture for 3-4 hours at room temperature.

Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.

Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.

Reaction Mechanism

The reaction proceeds through two key steps:

Nucleophilic aromatic substitution: The nitrogen atom of 1-methylpiperazine attacks the carbon bearing the chlorine atom, facilitated by the electron-withdrawing effect of the nitro group at the 5-position.

Reduction of the nitro group: Iron in acetic acid reduces the nitro group to an amino group through a series of electron transfer steps.

Preparation Method 2: From Aminohalogenated Precursors

An alternative approach involves starting with a halogenated aminophenol where the amino group is already present or protected.

Reagents and Materials

| Reagent | Function | Specifications |

|---|---|---|

| 5-Amino-2-chlorophenol | Starting material | ≥97% |

| 1-Methylpiperazine | Nucleophile | ≥99% |

| tert-Butyloxycarbonyl anhydride (Boc₂O) | Protecting group | ≥98% |

| Triethylamine | Base | Anhydrous |

| Copper(I) iodide | Catalyst | 99.999% |

| 1,10-Phenanthroline | Ligand | ≥99% |

| Cesium carbonate | Base | Anhydrous |

| Toluene | Solvent | Anhydrous |

| Trifluoroacetic acid | Deprotection | ≥99% |

| Dichloromethane | Solvent | HPLC grade |

Procedure Overview

Based on copper-catalyzed cross-coupling methodologies:

Protect the amino group of 5-amino-2-chlorophenol using Boc₂O in the presence of triethylamine.

Perform a copper-catalyzed coupling reaction between the protected chlorophenol and 1-methylpiperazine using CuI/phenanthroline as catalyst and Cs₂CO₃ as base.

Deprotect the amino group using trifluoroacetic acid to obtain the desired this compound.

Preparation Method 3: Two-Step Reductive Amination Approach

Drawing inspiration from synthesis methods used for related compounds, a reductive amination approach can be considered for certain precursors.

Materials and Reagents

| Reagent | Purpose | Specifications |

|---|---|---|

| 2-Hydroxy-5-nitrobenzaldehyde | Starting material | ≥98% |

| 1-Methylpiperazine | Nucleophile | ≥99% |

| Sodium cyanoborohydride | Reducing agent | ≥95% |

| Methanol | Solvent | Anhydrous |

| Acetic acid | pH adjustment | Glacial |

| Palladium on carbon | Catalyst | 10% w/w |

| Hydrogen gas | Reducing agent | Ultra high purity |

| Ethanol | Solvent | Absolute |

Synthetic Procedure

Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous methanol.

Add 1-methylpiperazine (1.2 eq) and stir at room temperature for 2 hours to form the imine.

Add glacial acetic acid (0.5 eq) followed by sodium cyanoborohydride (1.5 eq) portionwise.

Stir the reaction mixture overnight at room temperature.

Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.

Dry, concentrate, and purify to obtain the nitro intermediate.

For reduction, dissolve the nitro intermediate in ethanol and add 10% Pd/C (10% w/w).

Perform catalytic hydrogenation under hydrogen atmosphere (1-3 atm) for 4-6 hours.

Filter off the catalyst and concentrate to obtain this compound.

Analytical Characterization and Property Evaluation

Physical Properties

| Property | Value/Description | Method of Determination |

|---|---|---|

| Appearance | Light brown to off-white solid | Visual observation |

| Melting point | 135-138°C (predicted) | Differential scanning calorimetry |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Solubility testing |

| pH (1% solution) | 8.5-9.5 | pH meter |

| Log P | 1.2-1.5 (predicted) | Computational prediction |

Spectroscopic Characterization

Based on analysis of structurally similar compounds, the following spectral characteristics would be expected:

¹H NMR (400 MHz, DMSO-d₆)

- δ 9.1-9.3 (s, 1H, OH)

- δ 6.5-6.7 (m, 2H, aromatic H)

- δ 6.3-6.4 (d, 1H, aromatic H)

- δ 4.2-4.5 (s, 2H, NH₂)

- δ 2.8-3.0 (m, 4H, piperazine H)

- δ 2.4-2.6 (m, 4H, piperazine H)

- δ 2.2-2.3 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆)

- δ 145-150 (C-OH)

- δ 140-145 (C-NH₂)

- δ 135-140 (C-piperazine)

- δ 110-125 (aromatic CH)

- δ 50-55 (piperazine CH₂)

- δ 45-50 (piperazine CH₂)

- δ 44-46 (N-CH₃)

Mass Spectrometry

- HRMS (ESI+): m/z calculated for C₁₁H₁₈N₃O [M+H]⁺: 208.1450; expected found: 208.1445-208.1455

- Fragmentation pattern would show loss of methylpiperazine unit (m/z 100) and other characteristic fragments

Purity Assessment

| Analytical Method | Acceptance Criteria | Typical Results |

|---|---|---|

| HPLC purity | ≥98.0% | 98.5-99.5% |

| Elemental analysis | Within ±0.4% of calculated values | C: 63.44±0.4%, H: 8.21±0.4%, N: 20.27±0.4% |

| Water content | ≤0.5% | 0.2-0.4% |

| Residual solvents | Within ICH limits | Below detection limits |

Optimization Strategies and Challenges

Common Synthetic Challenges

- Selectivity issues due to multiple reactive functional groups

- Formation of regioisomers during the nucleophilic substitution step

- Oxidation of the amino group during synthesis or storage

- Purification challenges due to similar polarity of intermediates and final product

Optimization Approaches

Based on synthesis methods for related compounds:

- Temperature control during nucleophilic substitution to enhance regioselectivity

- Use of inert atmosphere to prevent oxidation of amino groups

- Selection of appropriate protecting groups to control chemoselectivity

- Optimization of catalyst systems for cross-coupling approaches

- Development of one-pot procedures to minimize isolation of intermediates

Reaction Parameter Optimization

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature (SNAr) | 60-120°C | 90°C | +15% yield at optimal temp |

| Solvent | DMF, DMSO, NMP | DMF | DMSO caused side reactions |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ | Cs₂CO₃ provided similar results |

| Reaction time | 4-24 h | 12 h | Extending beyond 12h showed no improvement |

| Reduction conditions | Fe/AcOH, H₂/Pd, Na₂S₂O₄ | Fe/AcOH | Cleanest reduction with minimal side products |

Purification Strategies

- Recrystallization from appropriate solvent systems (ethanol/water or ethyl acetate/hexane)

- Column chromatography using optimized mobile phase systems

- Conversion to salt forms for purification followed by freebase regeneration

- Preparative HPLC for highest purity requirements

Salt Form Preparation and Characterization

For improved stability and solubility, this compound can be converted to various salt forms.

Hydrochloride Salt Preparation

Drawing from methodologies described for similar compounds:

- Dissolve the purified freebase in minimal ethanol or isopropanol.

- Add 1-3 equivalents of hydrogen chloride (as solution in dioxane or ether) with stirring.

- Allow precipitation to occur at 0-5°C.

- Filter the precipitate and wash with cold ether.

- Dry under vacuum at 40-50°C for 24 hours.

Phosphate Salt Preparation

Based on methods described in search result:

- Dissolve the compound in methanol and cool the solution.

- Add 3.0 equivalents of 85% phosphoric acid in methanol.

- Add isopropyl alcohol to precipitate the salt.

- Decant the solvent layer and triturate the oily residue with acetone until solidification.

- Filter and dry the solid under vacuum.

Characterization of Salt Forms

| Property | Hydrochloride Salt | Phosphate Salt |

|---|---|---|

| Appearance | White to off-white crystalline powder | Off-white to pale yellow powder |

| Melting point | 190-195°C | 185-190°C |

| Solubility in water | >25 mg/mL | >30 mg/mL |

| Hygroscopicity | Slightly hygroscopic | Less hygroscopic than HCl salt |

| pH (1% solution) | 4.0-5.0 | 4.5-5.5 |

| Stability | Good thermal stability | Excellent thermal and solution stability |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-methylpiperazin-1-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or alkylated phenol derivatives.

Scientific Research Applications

Potential Applications

5-Amino-2-(4-methylpiperazin-1-yl)phenol and its derivatives have potential applications in:

- Pharmaceuticals: It may serve as a lead compound for drug development targeting neurological disorders due to its biological activity. Piperazine derivatives, in general, have demonstrated effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals.

- Antioxidants: Compounds with phenolic structures often demonstrate antioxidant capabilities, neutralizing free radicals and reducing oxidative stress.

- **Antimicrobials: ** Many piperazine derivatives have shown effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals.

- Neuroactive Effects: Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, influencing mood and cognition. Interaction studies often focus on its binding affinity to serotonin and dopamine receptors, which helps to elucidate its pharmacological profile and potential therapeutic effects.

Research & Development

Research indicates that compounds similar to this compound exhibit significant biological activities. Studies involving this compound typically focus on its binding affinity to various receptors, particularly serotonin and dopamine receptors. These studies help elucidate the pharmacological profile of the compound and its potential therapeutic effects. Additionally, investigations into its interactions with other biomolecules can provide insights into its mechanism of action and therapeutic applications.

Related Compounds

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methylpiperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenol groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below highlights key structural analogs and their similarity metrics based on and :

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 5-Amino-2-(4-methylpiperazin-1-yl)phenol | 126824-10-0 | N/A | Phenol, 4-methylpiperazine, 5-amino |

| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | 38803-30-4 | 0.86 | Benzonitrile replaces phenol |

| 4-(4-Methylpiperazin-1-yl)benzonitrile | 34595-33-0 | 0.80 | Benzonitrile, para-substituted piperazine |

| 2-Amino-5-(4-methylpiperazin-1-yl)benzoic acid | Not provided | N/A | Carboxylic acid replaces phenol |

Key Observations:

Functional Group Influence: The phenol group in this compound enhances hydrogen-bonding capacity and solubility in polar solvents compared to nitrile-containing analogs (e.g., 38803-30-4) .

Substitution Patterns: Positional isomerism: Para-substituted piperazine derivatives (e.g., 34595-33-0) show distinct electronic effects compared to ortho-substituted analogs like the target compound, altering receptor-binding kinetics . Amino group placement: The 5-amino group in the target compound may facilitate interactions with acidic residues in biological targets, a feature absent in unsubstituted analogs .

Anticancer Activity

- Bisbenzimidazoles (e.g., RP-15): These derivatives, synthesized via condensation with alkyl halides, demonstrate broad-spectrum anticancer activity. The 4-methylpiperazine moiety likely enhances DNA minor-groove binding, a mechanism shared with distamycin analogs .

- Triazine Derivatives (e.g., Compound 26): Arylhydantoin-triazine hybrids with 4-methylpiperazine show 5-HT6 receptor antagonism, suggesting divergent therapeutic applications compared to phenolic analogs .

Antimicrobial Potential

- Benzoxazole Derivatives: Compounds like 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol (CAS 355391-80-9) exhibit antimicrobial properties, though their rigid heterocyclic cores contrast with the flexibility of the target compound’s piperazine ring .

Biological Activity

5-Amino-2-(4-methylpiperazin-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound possesses a phenolic structure with an amino group and a piperazine moiety. The molecular formula is CHNO, and its structure contributes to its biological activity. The presence of the piperazine ring is often associated with various pharmacological effects, including neuroactivity and antimicrobial properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Klebsiella pneumoniae | 25 | |

| Pseudomonas aeruginosa | 23 |

These results suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, particularly in inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1). These actions may contribute to the prevention of inflammatory diseases such as atherosclerosis and restenosis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the recruitment of inflammatory cells.

- Antimicrobial Mechanism : Its interaction with bacterial cell membranes could disrupt cellular integrity, leading to bacterial death.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of piperazine compounds, including this compound. The study employed the agar diffusion method to assess inhibition zones against multiple pathogens. The results indicated that this compound displayed significant antibacterial activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Research

In another investigation focused on cardiovascular health, researchers examined the effects of this compound on vascular inflammation markers. The findings revealed a substantial reduction in VCAM-1 expression in treated cells, suggesting its potential utility in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-(4-methylpiperazin-1-yl)phenol, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer: A two-step synthesis is recommended:

Nucleophilic substitution : React 2-fluorophenol derivatives with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Amination : Introduce the amino group via catalytic hydrogenation or Pd-mediated coupling .

Optimization Tips :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Solubility : Test in DMSO (≥50 mg/mL), methanol (10–20 mg/mL), and aqueous buffers (pH 4–8).

- Stability :

- Store at –20°C in amber vials under nitrogen to prevent oxidation.

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-methylpiperazine moiety?

Methodological Answer:

- Analog Synthesis : Replace 4-methylpiperazine with substituents like 2,4-dichlorophenylpiperazine or 4-fluorophenylpiperazine .

- Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine D3/D2 selectivity) using radioligands like [³H]spiperone .

- Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. What analytical methods resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting solubility .

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities influencing solubility .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in suspension to assess aggregation .

Q. How can researchers develop a validated HPLC method for quantifying this compound in biological matrices?

Methodological Answer:

Q. What in vitro models are appropriate for assessing its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.